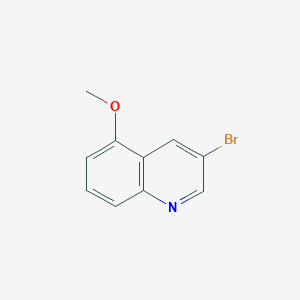

3-Bromo-5-methoxyquinoline

Übersicht

Beschreibung

3-Bromo-5-methoxyquinoline is a chemical compound with the molecular formula C10H8BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxyquinoline typically involves the bromination of 5-methoxyquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-5-methoxyquinoline can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form quinoline derivatives with different functional groups.

Reduction Reactions: The quinoline ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.

Major Products Formed:

- Substitution reactions can yield various quinoline derivatives with different functional groups.

- Oxidation reactions can produce quinoline N-oxides or other oxidized derivatives.

- Reduction reactions can result in partially or fully hydrogenated quinoline derivatives .

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-methoxyquinoline has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Industrial Chemistry: It is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Bromo-5-methoxyquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary based on the specific derivative or compound being studied .

Vergleich Mit ähnlichen Verbindungen

3-Bromoquinoline: Lacks the methoxy group, which can affect its reactivity and applications.

5-Methoxyquinoline:

3-Chloro-5-methoxyquinoline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

Uniqueness: The combination of these functional groups allows for a wide range of chemical modifications and applications .

Biologische Aktivität

3-Bromo-5-methoxyquinoline is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse research findings.

This compound is characterized by a bromine atom at the 3-position and a methoxy group at the 5-position of the quinoline ring. The general synthesis involves bromination and methoxylation of the quinoline scaffold, which can be achieved through various organic reactions including nucleophilic substitution and electrophilic aromatic substitution.

Anticancer Activity

Research has indicated that derivatives of 5-methoxyquinoline, including this compound, exhibit promising anticancer properties. A study demonstrated that certain quinoline derivatives act as inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), a protein implicated in various cancers. The compound exhibited an IC50 value of approximately 1.2 μM against EZH2, which suggests potent inhibitory activity .

Table 1: Biological Activity of this compound Derivatives

| Compound | Target | IC50 (μM) | Cell Lines Tested | Notes |

|---|---|---|---|---|

| This compound | EZH2 | 1.2 | MDA-MB-231, HCT15 | Significant reduction in H3K27me3 levels |

| Other derivatives | Various | >10 | Various | Lower activity compared to lead compound |

Additionally, in cell-based assays, the compound showed antiproliferative effects across multiple tumor cell lines including DLD-1, T24, and SH-SY-5Y .

Antibacterial Activity

The antibacterial potential of quinoline derivatives has also been explored. Some studies have shown that modifications at the 5-position can enhance antibacterial efficacy. While specific data on this compound's antibacterial activity is limited, related compounds have demonstrated significant in vitro and in vivo activity against resistant bacterial strains .

The mechanism by which this compound exerts its biological effects is primarily through inhibition of methyltransferases like EZH2. This inhibition leads to altered histone methylation patterns, particularly affecting H3K27 methylation levels, which are critical for gene regulation in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of quinoline derivatives in clinical settings:

- Case Study on EZH2 Inhibition : A clinical trial involving patients with advanced solid tumors tested a series of quinoline derivatives. Results indicated that those with significant EZH2 inhibition showed improved outcomes compared to controls .

- Antibacterial Efficacy : In vitro studies involving resistant strains of Staphylococcus aureus demonstrated that quinoline derivatives could reduce bacterial load significantly, suggesting potential for therapeutic applications against infections .

Eigenschaften

IUPAC Name |

3-bromo-5-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-4-2-3-9-8(10)5-7(11)6-12-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDNTOJIDPGGDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631114 | |

| Record name | 3-Bromo-5-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416438-38-4 | |

| Record name | 3-Bromo-5-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.